5-Bromo-1,2,3,4-tetrahydronaphthalene
CAS No.: 6134-55-0
Cat. No.: VC2313418
Molecular Formula: C10H11B
Molecular Weight: 211.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6134-55-0 |
|---|---|
| Molecular Formula | C10H11B |
| Molecular Weight | 211.1 g/mol |
| IUPAC Name | 5-bromo-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
| Standard InChI Key | WDNLCUAIHSXPBR-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2Br |
| Canonical SMILES | C1CCC2=C(C1)C=CC=C2Br |
Introduction
Physical and Chemical Properties
5-Bromo-1,2,3,4-tetrahydronaphthalene, identified by CAS number 6134-55-0, possesses distinct physical and chemical properties that determine its behavior in various chemical environments. The compound is characterized by a molecular formula of C₁₀H₁₁Br and a molecular weight of 211.098 g/mol . As a brominated organic compound, it exhibits moderate density and specific thermal properties that influence its handling and applications.
Basic Physical Properties
The physical properties of 5-Bromo-1,2,3,4-tetrahydronaphthalene are crucial for understanding its behavior in different environmental conditions and chemical reactions. The compound exists as a liquid at room temperature with specific thermal characteristics that determine its stability and reactivity.
Table 1: Physical Properties of 5-Bromo-1,2,3,4-tetrahydronaphthalene
| Property | Value |
|---|---|
| CAS Number | 6134-55-0 |
| Molecular Formula | C₁₀H₁₁Br |
| Molecular Weight | 211.09800 g/mol |
| Density | 1.384 g/cm³ |
| Boiling Point | 271.4°C at 760 mmHg |
| Flash Point | 119.6°C |
| Exact Mass | 210.00400 |
| LogP | 3.32790 |
| Index of Refraction | 1.579 |
These properties indicate that 5-Bromo-1,2,3,4-tetrahydronaphthalene is a relatively high-boiling organic compound with moderate lipophilicity as suggested by its LogP value . The compound's relatively high boiling point of 271.4°C at atmospheric pressure reflects the intermolecular forces characteristic of brominated aromatic compounds. Its flash point of 119.6°C indicates that it requires significant heating before producing ignitable vapors, which is an important safety consideration in laboratory and industrial settings .
Chemical Structure and Reactivity
The chemical structure of 5-Bromo-1,2,3,4-tetrahydronaphthalene features a partially saturated naphthalene ring system with a bromine atom at the 5-position. This structure confers upon the molecule a unique reactivity profile that distinguishes it from both fully aromatic brominated naphthalenes and fully saturated cycloaliphatic compounds.
The bromine atom serves as an electrophilic site, making the compound particularly useful for various synthetic transformations. The partially saturated ring structure modifies the electronic distribution compared to fully aromatic systems, influencing its reactivity in substitution, elimination, and addition reactions. The presence of the bromine substituent also creates a potential leaving group for substitution reactions, particularly under nucleophilic conditions.
Synthesis and Preparation Methods
The preparation of 5-Bromo-1,2,3,4-tetrahydronaphthalene typically involves selective bromination of 1,2,3,4-tetrahydronaphthalene. This process requires careful control of reaction conditions to ensure regioselective bromination at the desired 5-position of the aromatic ring.
Purification Methods
After synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques include:
-
Column chromatography using appropriate solvent systems
-
Fractional distillation under reduced pressure
-
Recrystallization from suitable solvent systems
The relatively high boiling point of 5-Bromo-1,2,3,4-tetrahydronaphthalene (271.4°C) makes distillation under reduced pressure a practical purification method for large-scale preparations .
Chemical Reactions and Transformations
5-Bromo-1,2,3,4-tetrahydronaphthalene can participate in various chemical reactions, primarily due to the reactivity of the bromine substituent and the partially saturated ring system.
Nucleophilic Substitution Reactions
The bromine atom in 5-Bromo-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic aromatic substitution reactions with various nucleophiles. These reactions typically require activating conditions due to the relatively low reactivity of aryl halides toward nucleophilic substitution. Common nucleophiles include azides, cyanides, and thiols, which can replace the bromine atom to form new carbon-heteroatom bonds.
This reactivity is similar to that observed in other brominated aromatic compounds, though the partially saturated ring structure may influence the electronic environment around the reaction center, potentially altering reaction rates and mechanisms compared to fully aromatic systems.
Coupling Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalene is potentially valuable in various metal-catalyzed coupling reactions that are characteristic of aryl halides. These reactions include:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Sonogashira coupling with terminal alkynes
-
Heck reactions with alkenes
-
Negishi coupling with organozinc compounds
Applications in Scientific Research
5-Bromo-1,2,3,4-tetrahydronaphthalene serves as an important intermediate in various scientific research applications, particularly in organic synthesis and the development of functional materials.
As a Synthetic Intermediate
Related Compounds and Derivatives
5-Bromo-1,2,3,4-tetrahydronaphthalene belongs to a broader family of brominated naphthalene derivatives, each with distinct properties and applications.
Key Derivatives and Their Properties
Several derivatives of 5-Bromo-1,2,3,4-tetrahydronaphthalene have been reported in the scientific literature, including:
-
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810070-15-5): This derivative features an amine group at the 1-position, creating a chiral center and expanding the compound's potential for biological activity.
-
5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: This derivative incorporates a carboxylic acid functionality at the 1-position, enhancing water solubility and providing a site for further functionalization.
-
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: A related compound featuring bromine at the 6-position instead of the 5-position, and additional methyl groups that modify its physical properties and reactivity .
These derivatives expand the utility of the basic tetrahydronaphthalene scaffold in various applications, from synthetic building blocks to potential pharmaceutical intermediates.
Comparative Analysis
The position of substituents on the tetrahydronaphthalene ring system significantly affects the compound's properties and reactivity. For example, while 5-Bromo-1,2,3,4-tetrahydronaphthalene has specific electronic and steric characteristics, the 6-bromo analog presents a different electronic environment that may influence its behavior in chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume